molecular formula C10H9N3O2S B6038011 2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one

2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one

Cat. No.: B6038011
M. Wt: 235.26 g/mol
InChI Key: DGHCJBIQTOAXJQ-VZUCSPMQSA-N
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Description

2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one is a heterocyclic compound that features a thiazole ring fused with a hydrazone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one typically involves the condensation of 3-hydroxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinone derivatives.

    Reduction: The hydrazone

Properties

IUPAC Name

(2E)-2-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-8-3-1-2-7(4-8)5-11-13-10-12-9(15)6-16-10/h1-5,14H,6H2,(H,12,13,15)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHCJBIQTOAXJQ-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NN=CC2=CC(=CC=C2)O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=N\N=C\C2=CC(=CC=C2)O)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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